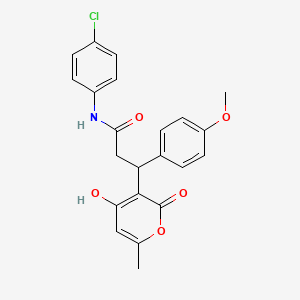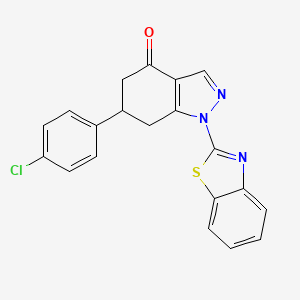![molecular formula C11H12BrClN2O2 B14944034 N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)
N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is an organic compound that features a unique combination of functional groups, including a chlorobutylidene moiety, an amino group, and a bromophenyl carbamate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method is the reaction of 1-chlorobutylideneamine with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
科学研究应用
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
- (1-CHLOROBUTYLIDENE)AMINO N-(4-CHLOROPHENYL)CARBAMATE
- (1-CHLOROBUTYLIDENE)AMINO N-(4-FLUOROPHENYL)CARBAMATE
- (1-CHLOROBUTYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE
Uniqueness
(1-CHLOROBUTYLIDENE)AMINO N-(4-BROMOPHENYL)CARBAMATE is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12BrClN2O2 |
|---|---|
分子量 |
319.58 g/mol |
IUPAC 名称 |
(1-chlorobutylideneamino) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-2-3-10(13)15-17-11(16)14-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16) |
InChI 键 |
VXRQUUTTYZYBRH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=NOC(=O)NC1=CC=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)

![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B14944011.png)


![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)

